molecular formula C16H18ClNO4 B1522998 Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride CAS No. 1251924-80-7

Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride

Cat. No.: B1522998
CAS No.: 1251924-80-7
M. Wt: 323.77 g/mol
InChI Key: RFZNFGAWSXCFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C16H18ClNO4 and a molecular weight of 323.77 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 1,2,3,4-tetrahydroquinolin-8-ol with methyl 2-(chloromethyl)furan-3-carboxylate under suitable reaction conditions such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives such as alcohols or amines.

  • Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other organic compounds.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interaction between small molecules and biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. It is investigated for its pharmacological properties, including its ability to modulate biological pathways.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and dyes. Its versatility makes it valuable in different manufacturing processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity. The exact mechanism of action depends on the biological system and the specific application.

Comparison with Similar Compounds

  • Methyl 2-(2,3-dihydrofuro[3,2-b]quinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride

  • Methyl 2-(2,3-dihydrofuro[3,2-b]quinolin-8-yloxy)methyl]furan-3-carboxylate

  • Methyl 2-(2,3-dihydrofuro[3,2-b]quinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride

Uniqueness: This compound is unique due to its specific structural features, which include the tetrahydroquinoline moiety and the furan ring. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroquinolin-8-yloxymethyl)furan-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4.ClH/c1-19-16(18)12-7-9-20-14(12)10-21-13-6-2-4-11-5-3-8-17-15(11)13;/h2,4,6-7,9,17H,3,5,8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZNFGAWSXCFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)COC2=CC=CC3=C2NCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride
Reactant of Route 3
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride
Reactant of Route 4
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride
Reactant of Route 5
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.